molecular formula C17H9ClN4O3S B2913600 2-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide CAS No. 301676-81-3

2-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide

Cat. No. B2913600
CAS RN: 301676-81-3
M. Wt: 384.79
InChI Key: UGHZSQPKUDJOSM-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Without specific experimental data, it’s difficult to predict the exact reactions .

Scientific Research Applications

Synthesis and Structural Analysis Research on compounds like 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide has focused on their synthesis, crystal structure, and spectroscopic properties. Studies like the one conducted by He et al. have explored the structure-property relationship and antitumor activity, indicating that such compounds can have significant biological activities (He, Yang, Hou, Teng, & Wang, 2014).

Chemical Transformations The ability to undergo chemical transformations is a key aspect of these compounds. For instance, Androsov explored the synthesis of 1,1-dialkylindolium-2-thiolates from related structures, showcasing their potential for generating novel chemical entities with unique properties (Androsov, 2008).

Biological Activities Compounds such as 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have been evaluated for their anticancer activities, suggesting that similar compounds could also possess significant therapeutic potential. For example, Romero-Castro et al. found that certain derivatives showed potent activity against specific cancer cell lines, indicating the potential for anticancer applications (Romero-Castro, León‐Rivera, Ávila-Rojas, Navarrete-Vázquez, & Nieto-Rodríguez, 2011).

Crystal Engineering The interactions within crystal structures, such as hydrogen bonds and halogen bonds, have been studied in compounds like 4-nitrobenzamide derivatives. Saha, Nangia, and Jaskólski's research into these interactions can inform the design and synthesis of new materials with desired properties (Saha, Nangia, & Jaskólski, 2005).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Without specific information about this compound, it’s difficult to provide a detailed safety assessment .

properties

IUPAC Name

2-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClN4O3S/c18-14-6-5-12(22(24)25)7-13(14)16(23)21-17-20-15(9-26-17)11-3-1-10(8-19)2-4-11/h1-7,9H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHZSQPKUDJOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide

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